2-Bromo-6-methoxy-4-methylquinazoline
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Overview
Description
2-Bromo-6-methoxy-4-methylquinazoline is a heterocyclic aromatic organic compound with the molecular formula C10H9BrN2O. It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methoxy-4-methylquinazoline typically involves the bromination of 6-methoxy-4-methylquinazoline. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methoxy-4-methylquinazoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom or to convert the methoxy group to a hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of 2-substituted-6-methoxy-4-methylquinazolines.
Oxidation: Formation of 2-bromo-6-formyl-4-methylquinazoline.
Reduction: Formation of 2-bromo-6-hydroxy-4-methylquinazoline.
Scientific Research Applications
2-Bromo-6-methoxy-4-methylquinazoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators
Mechanism of Action
The mechanism of action of 2-Bromo-6-methoxy-4-methylquinazoline depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The bromine atom and methoxy group can interact with the active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The exact molecular targets and pathways involved would vary based on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methylquinazoline
- 6-Methoxy-4-methylquinazoline
- 2-Bromo-6-methoxyquinazoline
Uniqueness
2-Bromo-6-methoxy-4-methylquinazoline is unique due to the presence of both a bromine atom and a methoxy group on the quinazoline ring. This combination of substituents imparts distinct chemical reactivity and biological activity compared to other quinazoline derivatives. The bromine atom allows for further functionalization through nucleophilic substitution, while the methoxy group can participate in hydrogen bonding and other interactions .
Properties
Molecular Formula |
C10H9BrN2O |
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Molecular Weight |
253.09 g/mol |
IUPAC Name |
2-bromo-6-methoxy-4-methylquinazoline |
InChI |
InChI=1S/C10H9BrN2O/c1-6-8-5-7(14-2)3-4-9(8)13-10(11)12-6/h3-5H,1-2H3 |
InChI Key |
IMMAYVGECHYMKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)Br)OC |
Origin of Product |
United States |
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